2-Hydroxy-5-(4-ethylphenyl)pyridine
Description
Properties
IUPAC Name |
5-(4-ethylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14-9-12/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHBQHQHZATJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671773 | |
| Record name | 5-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111116-07-4 | |
| Record name | 5-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The substitution typically employs a strong base (e.g., potassium tert-butoxide) in a polar aprotic solvent like tert-amyl alcohol. For example, Wysocki et al. demonstrated that heating 2-bromo-5-methylpyridine with KOt-Bu at 100°C for 40 hours in tert-amyl alcohol yields 2-hydroxy-5-methylpyridine with a 72% yield after acid workup. Adapting this protocol, the 4-ethylphenyl group could be pre-installed at position 5 via a Suzuki-Miyaura coupling (discussed in Section 2) prior to hydroxylation.
Key Parameters:
-
Temperature: 100°C
-
Base: KOt-Bu (10 equiv)
-
Solvent: tert-Amyl alcohol
-
Reaction Time: 40 hours
Limitations and Optimization
NAS is highly sensitive to electronic effects on the pyridine ring. Electron-withdrawing groups (e.g., nitro) enhance reactivity, whereas electron-donating groups (e.g., alkyl) may reduce substitution rates. The 4-ethylphenyl group, being mildly electron-donating, could necessitate extended reaction times or elevated temperatures. Additionally, competing elimination reactions may occur, requiring careful control of base strength and stoichiometry.
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The Suzuki-Miyaura coupling offers a versatile method to introduce the 4-ethylphenyl group at position 5 of the pyridine ring. This transition-metal-catalyzed reaction couples a boronic acid (e.g., 4-ethylphenylboronic acid) with a halogenated pyridine precursor.
Synthetic Pathway
-
Preparation of 5-Bromo-2-hydroxypyridine :
Bromination of 2-hydroxypyridine at position 5 can be achieved using N-bromosuccinimide (NBS) in acetic acid. -
Coupling with 4-Ethylphenylboronic Acid :
A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the cross-coupling in a mixture of THF and aqueous Na₂CO₃ at 80°C.
Representative Reaction:
Yield and Selectivity
Yields for analogous Suzuki couplings on pyridine systems typically range from 60% to 85%, depending on the steric and electronic nature of the boronic acid. The 4-ethyl group, being para to the boronic acid, minimizes steric hindrance, favoring high conversion.
Diazo Coupling and Cyclization Strategies
Diazo coupling provides an alternative route to install the 4-ethylphenyl group via an azo intermediate, followed by cyclization to form the pyridine ring.
Synthesis of Azo Intermediates
4-Ethylaniline can be diazotized using NaNO₂ and HCl at 0–5°C, then coupled with a hydroxyl-substituted pyridine precursor. For instance, İskeleli et al. reported the synthesis of 5-(4-methoxyphenylazo)salicylaldehyde, which was subsequently used in a Grignard reaction with 2-picoline to form a pyridine derivative. Adapting this method, 4-ethylaniline would yield the corresponding azo-salicylaldehyde intermediate.
Cyclization to Pyridine
The azo-salicylaldehyde undergoes condensation with enolizable ketones or aldehydes in the presence of a base. For example, reaction with acetylacetone in ammonium acetate/acetic acid under reflux forms the pyridine ring via Knorr-type cyclization.
Reaction Conditions:
-
Solvent: Methanol or ethanol
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Catalyst: Ammonium acetate
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Temperature: Reflux (70–80°C)
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Time: 4–6 hours
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield Range | Key Advantages | Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 60–75% | Simplicity, fewer steps | Limited to activated pyridine precursors |
| Suzuki-Miyaura Coupling | 70–85% | High regioselectivity, mild conditions | Requires palladium catalyst, cost |
| Diazo Coupling | 50–65% | Modular aryl group introduction | Multi-step, sensitive diazotization conditions |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-ethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Hydroxy-5-(4-ethylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
Key differences in molecular weight, melting points, and substituent effects are summarized in Table 1.
Table 1: Comparison of Physicochemical Properties
*Estimated values based on structural analogs.
- Molecular Weight : The ethylphenyl substituent in this compound contributes to a moderate molecular weight (~245–255 g/mol), lower than multi-substituted derivatives like Q2 (497 g/mol) .
- Melting Point: Electron-withdrawing groups (e.g., -NO₂ in Q2) increase melting points (278–282°C) due to enhanced dipole interactions. In contrast, alkyl groups (e.g., -CH₃ in Q13) reduce melting points (259–261°C). The ethyl group likely positions the compound between these extremes (~260–270°C) .
- Solubility: The ethyl group may enhance lipophilicity compared to polar substituents (-NO₂, -CN), improving solubility in organic solvents but reducing aqueous solubility .
Spectroscopic Characteristics
Infrared (IR) Spectroscopy :
¹H NMR :
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. Withdrawing Groups: The ethyl group (-C₂H₅) is mildly electron-donating via inductive effects, reducing the acidity of the hydroxyl group compared to electron-withdrawing substituents (e.g., -NO₂ in Q2) .
- Antimicrobial Activity: Nitro (-NO₂) and chloro (-Cl) substituents in Q2 and Q13 enhance antimicrobial potency due to increased electrophilicity and membrane disruption. The ethyl group may reduce direct antimicrobial efficacy but improve pharmacokinetic properties like tissue penetration .
- Enzymatic Interactions: Sulfonamide-containing analogs (e.g., Salazosulfapyridine, ) exhibit targeted enzyme inhibition, whereas the ethylphenyl group may favor non-specific hydrophobic interactions .
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-5-(4-ethylphenyl)pyridine?
Methodological Answer: Synthesis of pyridine derivatives often involves nucleophilic substitution, Suzuki-Miyaura coupling, or condensation reactions. For analogs like 2-Hydroxy-5-(trifluoromethyl)pyridine, nucleophilic substitution with hydroxyl groups at the 2-position and aryl groups at the 5-position is common . Key steps include:
- Reagent selection : Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to attach the ethylphenyl group.
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures improves yield and purity (>95% by HPLC, as seen in analogs) .
- Yield optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine precursor to aryl halide) and reaction time (24–48 hrs under reflux) .
Table 1: Synthetic Approaches for Pyridine Derivatives
| Method | Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | DCM, NaOH, RT | 60–75% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, THF, 80°C | 70–85% |
Q. How to characterize the structure of this compound?
Methodological Answer: Structural confirmation requires multi-technique validation:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) for single-crystal analysis. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 229.1 for C₁₃H₁₃NO) .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data for hydroxylated pyridines?
Methodological Answer: Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:
- Variable-temperature NMR : Monitor shifts in DMSO-d₆ vs. CDCl₃ to identify tautomeric forms .
- Computational modeling : Use DFT (e.g., Gaussian 16) to predict dominant tautomers and compare with experimental spectra .
- Crystallographic validation : Resolve ambiguity by correlating solid-state (XRD) and solution-phase (NMR) data .
Example Case:
For 2-Hydroxy-5-(trifluoromethyl)pyridine, IR and XRD confirmed the enol form dominates in the solid state, while NMR in DMSO showed keto-enol equilibrium .
Q. What coordination chemistry applications exist for this compound?
Methodological Answer: Hydroxyl-pyridines act as ligands for transition metals. For instance:
- Copper(II) complexes : React with CuCl₂·2H₂O in ethanol (1:2 molar ratio) to form stable complexes. Characterize via EPR (axial symmetry, g~2.1) and magnetic susceptibility (μ~1.73 BM) .
- Biological activity : Screen for antimicrobial properties using agar diffusion assays (e.g., vs. E. coli and S. aureus) .
Table 2: Coordination Properties of Hydroxyl-Pyridine Derivatives
| Metal Ion | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 | Antimicrobial agents | |
| Fe(III) | 1:3 | Catalytic oxidation |
Q. How to design experiments to assess bioactivity while mitigating cytotoxicity?
Methodological Answer:
- Dose-response assays : Use MTT/PrestoBlue on HEK-293 cells (non-cancerous) to establish IC₅₀ values. Compare with MIC values from bacterial/fungal assays .
- Structural analogs : Modify the ethylphenyl group to trifluoromethyl (see ) for enhanced metabolic stability .
- Safety protocols : Follow guidelines from Safety Data Sheets (SDS) for handling pyridines (e.g., PPE, fume hoods) .
Q. What computational tools are recommended for electronic property analysis?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., enzymes like DHFR).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for hydroxyl-pyridines) .
- Crystallographic software : SHELXD for phase refinement in XRD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
